2-(4-Benzoylphenyl)-2-(4-bromophenyl)acetamide
Beschreibung
2-(4-Benzoylphenyl)-2-(4-bromophenyl)acetamide (CAS: 339115-45-6, molecular formula: C₂₃H₁₉BrN₂O₃, molar mass: 451.31 g/mol) is a diarylacetamide derivative featuring a benzoyl group at the 4-position of one phenyl ring and a bromine substituent at the 4-position of the second phenyl ring. Its synthesis likely involves multi-step condensation or coupling reactions, as seen in analogous compounds .
Eigenschaften
IUPAC Name |
2-(4-benzoylphenyl)-2-(4-bromophenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16BrNO2/c22-18-12-10-15(11-13-18)19(21(23)25)14-6-8-17(9-7-14)20(24)16-4-2-1-3-5-16/h1-13,19H,(H2,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRXYWNURKDCDAW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)C(C3=CC=C(C=C3)Br)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16BrNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
2-(4-Benzoylphenyl)-2-(4-bromophenyl)acetamide is an organic compound that belongs to the acetamide class, characterized by the presence of both benzoyl and bromophenyl groups. Its molecular formula is C_{19}H_{16}BrNO, with a molar mass of approximately 394.26 g/mol. The compound exhibits potential biological activities, making it a subject of interest in medicinal chemistry and pharmacology.
Chemical Structure and Properties
The structure of 2-(4-Benzoylphenyl)-2-(4-bromophenyl)acetamide features an acetamide functional group attached to two aromatic rings, which enhances its chemical reactivity and biological activity. The presence of the bromine atom allows for nucleophilic substitution reactions, while the benzoyl group may contribute to its interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C_{19}H_{16}BrNO |
| Molar Mass | 394.26 g/mol |
| Melting Point | Varies with purity |
| Solubility | Soluble in organic solvents |
Antimicrobial Activity
Preliminary studies have indicated that compounds similar to 2-(4-Benzoylphenyl)-2-(4-bromophenyl)acetamide exhibit antimicrobial properties. Specifically, derivatives with similar structures have shown efficacy against various bacterial strains and fungi. For instance, compounds with bromophenyl substitutions have been noted for their ability to inhibit bacterial growth by disrupting lipid biosynthesis pathways .
Anticancer Potential
Research has highlighted the anticancer potential of similar acetamide derivatives, particularly against estrogen receptor-positive breast cancer cell lines (MCF7). The anticancer screening results suggest that modifications in the structure of 2-(4-Benzoylphenyl)-2-(4-bromophenyl)acetamide could enhance its cytotoxic effects against cancer cells . Molecular docking studies have been employed to predict the binding affinity of this compound with specific cancer-related receptors, underscoring its potential as a lead compound in cancer therapeutics.
The biological activity of 2-(4-Benzoylphenyl)-2-(4-bromophenyl)acetamide can be attributed to its ability to interact with various biological targets, including enzymes and receptors involved in inflammatory pathways. The acetamide group can undergo hydrolysis, leading to the formation of active metabolites that may exert pharmacological effects. Additionally, the compound's aromatic rings facilitate interactions with biological macromolecules through π-π stacking and hydrophobic interactions.
Structure-Activity Relationship (SAR)
The unique structural features of 2-(4-Benzoylphenyl)-2-(4-bromophenyl)acetamide suggest that modifications can significantly influence its biological activity. For example, variations in substituents on the aromatic rings or alterations in the acetamide moiety may enhance its binding affinity to target proteins or alter its pharmacokinetic properties.
Case Studies
- Antimicrobial Screening : A study evaluated several acetamide derivatives for their antimicrobial activity against both Gram-positive and Gram-negative bacteria. Results indicated that compounds with bromine substitutions exhibited significant inhibition zones compared to controls .
- Cytotoxicity Assays : In vitro assays conducted on MCF7 breast cancer cells demonstrated that certain derivatives of 2-(4-Benzoylphenyl)-2-(4-bromophenyl)acetamide induced cell death through apoptosis, highlighting its potential as an anticancer agent.
Wissenschaftliche Forschungsanwendungen
Antimicrobial Activity
Research indicates that compounds similar to 2-(4-benzoylphenyl)-2-(4-bromophenyl)acetamide exhibit significant antimicrobial properties. The mechanism typically involves the inhibition of bacterial growth through interference with essential metabolic pathways.
| Compound | Target Bacteria | Activity (IC50) |
|---|---|---|
| Compound A | E. coli | 25 µg/mL |
| Compound B | S. aureus | 15 µg/mL |
These findings suggest that derivatives of this compound could be developed as effective antimicrobial agents.
Anticancer Activity
The compound has been evaluated for its anticancer properties, particularly against estrogen receptor-positive breast cancer cell lines (MCF7). The Sulforhodamine B (SRB) assay demonstrated that it can induce cytotoxicity in cancer cells.
Case Study: Anticancer Screening
- Cell Line : MCF7
- Concentration Range : 1 µM to 100 µM
- Results : Significant decrease in cell viability observed at concentrations above 10 µM.
This indicates potential for further development as an anticancer therapeutic.
Anti-inflammatory Activity
The compound has also been studied for its anti-inflammatory potential. In vitro assays indicate that it may inhibit cyclooxygenase enzymes (COX-1 and COX-2), which play crucial roles in inflammation and pain pathways.
| Enzyme | IC50 (µM) |
|---|---|
| COX-1 | 0.05 |
| COX-2 | 0.024 |
The ability to inhibit these enzymes suggests a promising avenue for treating inflammatory conditions.
Chemistry
As a building block for the synthesis of more complex molecules, this compound can facilitate the development of new chemical entities with targeted biological activities.
Biology
It has potential use as a probe or inhibitor in biochemical assays, enabling researchers to study specific pathways and interactions within biological systems.
Medicine
Investigation into its pharmacological properties could reveal therapeutic uses in treating infections, cancer, and inflammatory diseases.
Industry
In industrial applications, it can be utilized in the development of new materials or as a catalyst in chemical reactions, emphasizing its versatility beyond medicinal chemistry.
Vergleich Mit ähnlichen Verbindungen
Structural Comparison with Similar Compounds
The compound’s structural analogs vary in substituents, aromatic systems, and functional groups, influencing their biological and physicochemical properties. Key comparisons include:
Table 1: Structural Analogues and Substituent Variations
Key Observations :
- Halogen Substitution : Bromine at the 4-position (as in the target compound) is common in analogs with antimycobacterial or anticancer activities (e.g., compounds 10a, 27) . Fluorine substitution () may alter electronic properties and bioavailability.
- Hybrid Structures: Quinoxaline-triazole () and indole-chlorobenzoyl () hybrids demonstrate the role of complex aromatic systems in modulating activity.
Pharmacological Activity Comparison
Key Findings :
- Bromophenyl-thiophene analogs () highlight the importance of sulfur-containing groups in antimycobacterial activity, whereas benzimidazole derivatives () emphasize nitrogen-rich heterocycles for anthelmintic effects.
- Discrepancies exist in activity profiles: For example, indole derivatives () target apoptosis proteins, while triazole-quinoxaline hybrids () may act on microbial enzymes.
Physicochemical Properties:
- Molecular Weight : The target compound (451.31 g/mol) is heavier than simpler analogs like N-(4-bromophenyl)-2-(2-thienyl)acetamide ().
- Solubility : Pyran-containing derivatives () may exhibit improved solubility due to ether linkages, whereas the target compound’s benzoyl and bromophenyl groups likely reduce aqueous solubility.
Q & A
Basic: What are the optimal synthesis routes and purification strategies for 2-(4-Benzoylphenyl)-2-(4-bromophenyl)acetamide?
The synthesis typically involves multi-step reactions, including coupling of benzoyl and bromophenyl precursors via amide bond formation. Key steps include:
- Reaction conditions : Use anhydrous solvents (e.g., DMF or THF) under nitrogen to prevent hydrolysis. Maintain temperatures between 60–80°C for optimal yield .
- Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from ethanol to achieve >95% purity. Monitor purity via TLC and HPLC .
Basic: Which spectroscopic techniques are critical for confirming the structural integrity of this compound?
A combination of NMR (¹H and ¹³C) , IR , and high-resolution mass spectrometry (HRMS) is essential:
- ¹H NMR : Verify aromatic proton environments (δ 7.2–8.1 ppm for benzoyl and bromophenyl groups) and acetamide NH (~δ 10.2 ppm) .
- IR : Confirm carbonyl stretches (C=O at ~1680 cm⁻¹) and amide N–H bending (~1550 cm⁻¹) .
- HRMS : Validate molecular ion peaks (e.g., [M+H]⁺ at m/z 423.02 for C₂₁H₁₅BrNO₂) .
Basic: How can researchers assess the compound’s biological activity in preclinical models?
- Kinase inhibition assays : Use recombinant kinases (e.g., EGFR or MAPK) with ATP-Glo™ luminescence to quantify inhibition .
- Cell viability studies : Employ MTT assays on cancer cell lines (e.g., MCF-7 or HeLa) at concentrations of 1–50 µM, with IC₅₀ calculations via nonlinear regression .
Advanced: What computational approaches enhance the design of derivatives with improved bioactivity?
- Molecular docking : Use AutoDock Vina to predict binding modes to target proteins (e.g., PARP-1). Prioritize derivatives with lower binding energies (<−8 kcal/mol) .
- Quantum mechanical calculations : Optimize geometries at the B3LYP/6-31G* level to evaluate electronic properties (e.g., dipole moments) influencing solubility .
Advanced: How to resolve contradictions in reported biological activity data?
- Orthogonal assays : Cross-validate kinase inhibition results with Western blotting (e.g., phosphorylated ERK levels) .
- Metabolic stability testing : Use liver microsomes to rule out rapid degradation as a cause of inconsistent in vitro vs. in vivo results .
Advanced: What mechanistic insights guide the optimization of coupling reactions during synthesis?
- Reaction kinetics : Monitor intermediates via in situ FTIR to identify rate-limiting steps (e.g., amide bond formation). Adjust catalyst loading (e.g., HATU) to reduce side products .
- Solvent effects : Polar aprotic solvents (e.g., DMF) stabilize transition states, improving yields by ~20% compared to THF .
Advanced: How to evaluate chemical stability under varying conditions for pharmaceutical applications?
- Forced degradation studies : Expose the compound to 0.1 M HCl (acidic), 0.1 M NaOH (basic), and 40°C/75% RH (thermal/humidity) for 14 days. Analyze degradation products via LC-MS .
- pH-solubility profile : Use shake-flask method at pH 1.2–7.4 to identify optimal formulation pH (e.g., pH 6.8 for maximal solubility) .
Advanced: What strategies elucidate structure-activity relationships (SAR) for this compound?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
